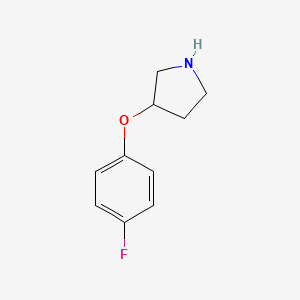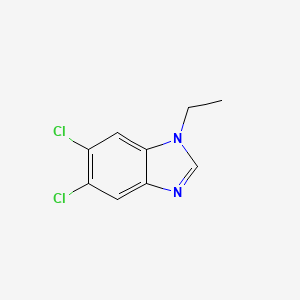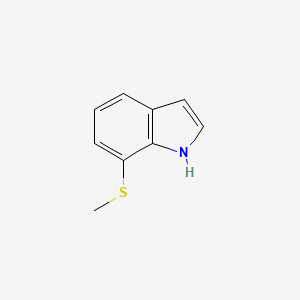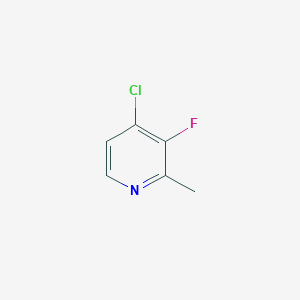
3-(4-Fluorophenoxy)pyrrolidine
Vue d'ensemble
Description
“3-(4-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO . It is a solid substance and is often stored at room temperature in an inert atmosphere . It has a molecular weight of 217.67 .
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenoxy)pyrrolidine” is1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 . This indicates that the molecule contains a pyrrolidine ring, a fluorophenoxy group, and a hydrochloride group . Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)pyrrolidine” is a solid substance . It is often stored at room temperature in an inert atmosphere . It has a molecular weight of 217.67 .Applications De Recherche Scientifique
C-Met Kinase Inhibitors : Studies have shown that derivatives of 3-fluorophenoxy compounds, including pyrrolidine derivatives, have been investigated as c-Met kinase inhibitors. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted to understand their inhibitory activity and molecular features (Caballero et al., 2011).
Fluoroionophore for Selective Sensing : A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, synthesized through click chemistry, serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Hydrogen-bond Basicity Studies : Research involving 4-fluorophenol as a reference hydrogen-bond donor has explored the formation of hydrogen-bonded complexes with secondary amines, including pyrrolidines, to construct a spectroscopic scale of hydrogen-bond basicity (Graton et al., 2001).
Synthesis and Application in Biological Systems : Pyrrolidines, including fluorophenoxy derivatives, have been synthesized and studied for their application in biological systems. This includes their use in fluorescence activity and selectivity for metal cations (Maity et al., 2018).
Cognition-Activating Properties : Some 3-(aryloxy)pyridines have shown potential therapeutic properties for the treatment of cognitive disorders in mice, including compounds such as 3-(4-fluorophenoxy)pyridine (Butler et al., 1981).
Safety and Hazards
The safety information for “3-(4-Fluorophenoxy)pyrrolidine” includes the following hazard statements: H302-H315-H319-H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHNAHLNXEANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619714 | |
| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)pyrrolidine | |
CAS RN |
524045-02-1 | |
| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)



